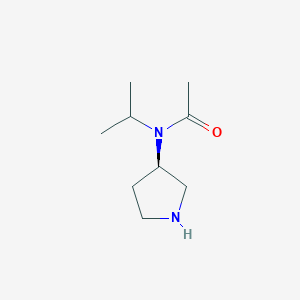

(R)-N-Isopropyl-N-(pyrrolidin-3-yl)acetamide

Description

(R)-N-Isopropyl-N-(pyrrolidin-3-yl)acetamide is a chiral acetamide derivative characterized by an isopropyl group and a pyrrolidin-3-yl moiety attached to the nitrogen atom of the acetamide backbone. The compound’s stereochemistry is defined by the (R)-configuration at the pyrrolidine ring, which may influence its interactions in biological or synthetic contexts.

Properties

IUPAC Name |

N-propan-2-yl-N-[(3R)-pyrrolidin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-7(2)11(8(3)12)9-4-5-10-6-9/h7,9-10H,4-6H2,1-3H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKFLVPWCOHKDV-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1CCNC1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N([C@@H]1CCNC1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Isopropyl-N-(pyrrolidin-3-yl)acetamide typically involves the formation of the pyrrolidine ring followed by the introduction of the isopropyl and acetamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of pyrrolidine-2-carbaldehyde, followed by subsequent reactions to introduce the isopropyl and acetamide functionalities .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions that favor the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

®-N-Isopropyl-N-(pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrrolidine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

Medicinal Chemistry

(R)-N-Isopropyl-N-(pyrrolidin-3-yl)acetamide has been investigated for its potential therapeutic effects, particularly in neurodegenerative diseases. Its ability to penetrate the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer's disease.

Case Study : In animal models of Alzheimer's disease, the compound demonstrated neuroprotective properties by modulating exosome release from neurons, thereby reducing cognitive impairment .

The compound exhibits several biological activities:

- Neuroprotective Properties : Studies indicate that it may protect neuronal cells from degeneration.

- Enzyme Inhibition : It has been shown to inhibit neutral sphingomyelinase 2 (nSMase2), which is involved in cellular signaling pathways related to inflammation and neurodegeneration.

- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties .

Chemical Synthesis

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis .

Data Table: Summary of Biological Activities

Industrial Applications

In addition to its research applications, this compound can be utilized in industrial processes:

- Pharmaceutical Development : As an intermediate in synthesizing pharmaceuticals.

- Material Science : Potential use in developing new materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-N-Isopropyl-N-(pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Identifiers and Properties

- CAS No.: 1354009-75-8

- Purity : 97% (as reported by Crysdot LLC)

- Synthetic Utility : The compound serves as a key intermediate in the synthesis of polyheterocyclic molecules, such as pyrazolo[1,5-a]pyrimidine derivatives. For example, it reacts with 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine precursors under palladium-catalyzed coupling conditions, yielding products with moderate to good yields (29–52%) .

Comparison with Similar Compounds

N-Isopropyl Acetamide Derivatives with Heterocyclic Substituents

Compounds 11u , 11v , and 11w () share the N-isopropyl acetamide core but incorporate 1,2,4-oxadiazole rings and aromatic substituents. Key differences include:

Their synthesis involves coupling 2-(4-hydroxyphenoxy)acetyl chloride with oxadiazole-methylamine intermediates in THF, followed by silica gel chromatography .

Pyrrolidine-Containing Acetamides with Varied Substituents

- 2-Amino-N-ethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide (): Structure: Ethyl group instead of isopropyl, with a methylated pyrrolidine nitrogen. Implication: The ethyl group may reduce steric hindrance compared to isopropyl, affecting binding affinity in target proteins .

Acetamide Derivatives with Aromatic/Heteroaromatic Moieties

- (S)-N-(1-(2-Amino-5-chloro-3-nitropyridin-4-yl)pyrrolidin-3-yl)-acetamide (): Features a nitro-pyridine ring, introducing strong electron-withdrawing effects that could enhance electrophilic reactivity. Synthesized via nucleophilic aromatic substitution at 45°C .

N-[(3R)-1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]acetamide ():

- Contains a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in kinase inhibitors. The compound’s synthesis employs microwave-assisted Pd-catalyzed coupling, highlighting its compatibility with high-temperature reactions .

Biological Activity

(R)-N-Isopropyl-N-(pyrrolidin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in research and medicine, supported by data tables and relevant studies.

Chemical Structure and Properties

This compound features a chiral center that influences its biological activity. The compound's structure includes a pyrrolidine ring, which is crucial for its interaction with various molecular targets, including enzymes and receptors.

Molecular Formula : CHNO

Molecular Weight : 198.27 g/mol

The mechanism of action for this compound involves its binding to specific receptors or enzymes, which modulates their activity. This interaction can result in various physiological effects, such as alterations in neurotransmitter release and modulation of signaling pathways related to cell growth and differentiation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neuroactive Properties : The compound has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to penetrate the blood-brain barrier enhances its therapeutic potential .

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, such as neutral sphingomyelinase 2 (nSMase2), which plays a role in cellular signaling pathways related to inflammation and neurodegeneration .

- Antimicrobial Activity : Preliminary investigations suggest that the compound may possess antimicrobial properties, making it a candidate for further development in treating bacterial infections .

Data Table: Summary of Biological Activities

Case Studies

- Neurodegenerative Disease Models : In a study investigating the effects of this compound on Alzheimer's disease models, it was found to significantly reduce cognitive impairment in mice. The compound's mechanism involved modulation of exosome release from neurons, suggesting a novel pathway for therapeutic intervention .

- Inflammation Studies : Research focusing on the anti-inflammatory properties demonstrated that the compound could effectively reduce markers of inflammation in vitro and in vivo, indicating its potential utility in treating inflammatory disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-N-Isopropyl-N-(pyrrolidin-3-yl)acetamide, and what key reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting (R)-N-(pyrrolidin-3-yl)acetamide with isopropyl halides or activated esters under basic conditions. Key factors include:

- Solvent : Polar aprotic solvents like acetonitrile or DMF enhance reactivity .

- Temperature : Reactions often proceed at 85–120°C, with higher temperatures improving kinetics but risking decomposition .

- Catalysts : Bases like potassium carbonate or DIPEA are critical for deprotonation and driving the reaction forward .

- Purification : Prep-LCMS or silica gel chromatography is used to isolate the product, with yields ranging from 27% to 96% depending on conditions .

Q. Which spectroscopic methods are most effective for confirming the molecular structure and stereochemistry of this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies functional groups and stereochemistry. For instance, distinct splitting patterns in 1H NMR can confirm the isopropyl group’s presence and pyrrolidine ring conformation .

- LC-MS/HRMS : Validates molecular weight and purity. HRMS provides exact mass confirmation, critical for distinguishing isomers .

- Optical Rotation/Chiral HPLC : Essential for verifying enantiomeric excess (e.g., >99% ee) when synthesizing the (R)-enantiomer .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric excess (EE) during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use chiral auxiliaries or asymmetric catalysis (e.g., chiral amines) to favor the (R)-configuration .

- Temperature Control : Lower temperatures (e.g., 0–5°C) may reduce racemization in sensitive intermediates .

- Solvent Polarity : Polar solvents stabilize transition states, enhancing stereoselectivity. For example, THF or ethanol improves EE compared to nonpolar solvents .

- Monitoring : Real-time chiral HPLC analysis allows adjustments during synthesis to minimize byproducts .

Q. What strategies resolve and quantify diastereomeric byproducts formed during synthesis?

- Methodological Answer :

- Chromatographic Separation : Use chiral stationary phases in HPLC (e.g., amylose-based columns) to separate enantiomers .

- NMR Analysis : Integrate peak areas for diastereomers (e.g., 5:1 isomer ratios observed via 1H NMR in ) .

- Crystallization : Selective crystallization from solvents like ethanol can isolate the desired enantiomer .

Q. How does modifying the pyrrolidine ring or acetamide group impact the compound’s biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Pyrrolidine Modifications : Introducing electron-withdrawing groups (e.g., fluorine) can enhance binding to biological targets like proteases .

- Acetamide Substitutions : Replacing the isopropyl group with bulkier alkyl chains (e.g., tert-butyl) may improve metabolic stability but reduce solubility .

- Computational Modeling : Use molecular docking (e.g., AutoDock) to predict interactions with target proteins .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported reaction yields (e.g., 27% vs. 96%) for similar synthetic routes?

- Methodological Answer :

- Reproducibility Checks : Verify stoichiometry, solvent purity, and catalyst activity (e.g., DIPEA vs. K2CO3 in ) .

- Byproduct Analysis : Use LC-MS to identify side reactions (e.g., hydrolysis or dimerization) that reduce yield .

- Scale Effects : Pilot small-scale reactions (1–10 mmol) to optimize conditions before scaling up .

Analytical and Computational Tools

Q. What computational methods predict the physicochemical properties of this compound?

- Methodological Answer :

- LogP/LogD Prediction : Tools like MarvinSketch or ACD/Labs estimate lipophilicity, critical for bioavailability studies .

- pKa Calculation : Software such as ChemAxon predicts ionization states, guiding formulation design .

- Molecular Dynamics (MD) Simulations : Simulate interactions with biological membranes using GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.